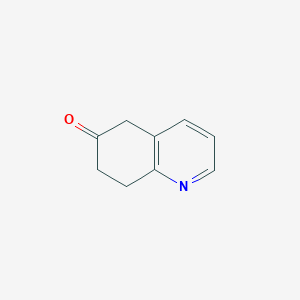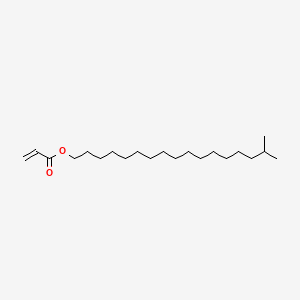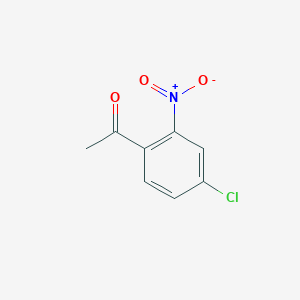
7,8-二氢喹啉-6(5H)-酮
描述
7,8-Dihydroquinolin-6(5H)-one is a chemical compound that has been studied for its potential cytotoxic properties . It is synthesized through a four-step method and has shown selectivity for chronic myeloid leukemia line K-562 .
Synthesis Analysis
The synthesis of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones involves a facile four-step method . The key step in the synthesis involves the use of Mannich salts derived from acetophenones as a Michael acceptor. This is reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds. These compounds are then treated with ammonium acetate to produce the 7,8-dihydroquinolin-6(5H)-ones .Chemical Reactions Analysis
The key chemical reaction in the synthesis of 7,8-Dihydroquinolin-6(5H)-one involves the use of Mannich salts derived from acetophenones as a Michael acceptor. This is reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds .科学研究应用
癌症研究:细胞毒剂合成
“7,8-二氢喹啉-6(5H)-酮”衍生物已被合成并评估其细胞毒性。 这些化合物对慢性髓性白血病细胞系K-562表现出良好的选择性 . 合成涉及一个四步过程,使用从苯乙酮衍生的曼尼希盐作为迈克尔受体 . 这一发现为这些化合物作为癌症研究和药物发现中的先导化合物提供了可能性。
药物化学:先导化合物开发
“7,8-二氢喹啉-6(5H)-酮”作为细胞毒剂的能力,使其成为药物化学中潜在的先导化合物。 其合成路线简单,适用于各种底物,这意味着它可以在药物开发中被修饰以提高其疗效或减少副作用 .
有机合成:复杂分子的中间体
在有机合成中,“7,8-二氢喹啉-6(5H)-酮”可以用作构建更复杂分子的中间体。 其结构允许进一步官能化,使其成为合成化学家的多功能构建模块 .
计算化学:分子建模
最后,“7,8-二氢喹啉-6(5H)-酮”可以作为计算化学研究的主题,其中分子建模可以预测其反应性、稳定性和与生物靶标的相互作用。这可以通过在合成之前识别有希望的候选者来加速药物发现过程。
这些应用都证明了“7,8-二氢喹啉-6(5H)-酮”在科学研究中的多功能性和潜力。 它作为细胞毒剂的作用尤为显著,为化学和生物学各个领域的进一步探索奠定了基础 .
未来方向
作用机制
Target of Action
The primary target of 7,8-Dihydroquinolin-6(5H)-one is cancer cells, specifically chronic myeloid leukemia line K-562 . The compound has shown good selectivity for these cells, indicating that it may interact with specific receptors or enzymes present in these cells .
Mode of Action
7,8-Dihydroquinolin-6(5H)-one interacts with its targets through a series of biochemical reactions. The key step involves the use of Mannich salts derived from acetophenones as a Michael acceptor in the reaction with cyclohexane-1,4-dione monoethylene acetal to give 1,5-dicarbonyl compounds . These compounds are then treated with ammonium acetate to produce 7,8-Dihydroquinolin-6(5H)-one .
Result of Action
The primary result of the action of 7,8-Dihydroquinolin-6(5H)-one is its cytotoxic effect on cancer cells, particularly chronic myeloid leukemia line K-562 . The compound’s interaction with its targets leads to cell death, thereby inhibiting the proliferation of cancer cells .
生化分析
Biochemical Properties
It has been synthesized as a cytotoxic agent , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
7,8-Dihydroquinolin-6(5H)-one has been evaluated for its cytotoxic activity against seven cell lines . The data showed good selectivity for the chronic myeloid leukemia line K-562 . This suggests that 7,8-Dihydroquinolin-6(5H)-one may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
7,8-dihydro-5H-quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUZBPXSUWAVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507021 | |
| Record name | 7,8-Dihydroquinolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27463-91-8 | |
| Record name | 7,8-Dihydroquinolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinolin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The researchers utilized a four-step synthetic method to produce novel 2-aryl-7,8-dihydroquinolin-6(5H)-ones. The crucial step involved employing Mannich salts, derived from acetophenones, as Michael acceptors in a reaction with cyclohexane-1,4-dione monoethylene acetal. This reaction yielded 1,5-dicarbonyl compounds, which were then treated with ammonium acetate to produce the desired 7,8-dihydroquinolin-6(5H)-ones [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)



